molecular formula C9H12N2O2 B8718893 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B8718893
M. Wt: 180.20 g/mol
InChI Key: PGLJJTKIBMMXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrazole ring substituted with a hydroxy group and a cyclobutyl group, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the cyclobutyl hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one include:

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1-cyclobutyl-4-hydroxypyrazol-3-yl)ethanone

InChI

InChI=1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3

InChI Key

PGLJJTKIBMMXPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1O)C2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous solution of glyoxal (1.13 mL, 9.84 mmol) was added to 2-oxopropanal cyclobutylhydrazone (1.38 g, 9.84 mmol) in H2O (70 mL). The mixture was then heated at reflux. After 1 hour, the mixture was cooled to room temperature and extracted with CH2Cl2 (4×). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford 1.53 g (86%) of 1-(4-hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone as a yellow oil. The crude product was then used in the next step without further purification.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal cyclobutylhydrazone
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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